molecular formula C21H33N3O3 B7929521 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7929521
M. Wt: 375.5 g/mol
InChI Key: GBYHFBZRCDNVPT-GGYWPGCISA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound features a unique structure that includes an amino acid derivative, a pyrrolidine ring, and a carbamate ester, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps:

  • Formation of the Amino Acid Derivative: : The synthesis begins with the preparation of the (S)-2-amino-3-methyl-butyric acid derivative. This can be achieved through standard amino acid synthesis techniques, such as the Strecker synthesis or via enzymatic methods.

  • Pyrrolidine Ring Formation: : The next step involves the formation of the pyrrolidine ring. This can be done through cyclization reactions involving appropriate precursors, such as 1,4-diaminobutane and a suitable carbonyl compound.

  • Carbamate Ester Formation: : The final step is the formation of the carbamate ester. This involves reacting the pyrrolidine derivative with isopropyl chloroformate and benzyl alcohol under basic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the pyrrolidine ring. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can target the carbamate ester or the pyrrolidine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester or amino groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It could be studied for its interactions with enzymes or receptors, providing insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound might be investigated for its pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology or oncology.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
  • [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
  • [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-propyl-carbamic acid benzyl ester

Uniqueness

The uniqueness of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester lies in its specific combination of functional groups and stereochemistry. This combination provides distinct reactivity and biological activity profiles compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-11-10-18(12-23)13-24(16(3)4)21(26)27-14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,22H2,1-4H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYHFBZRCDNVPT-GGYWPGCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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